molecular formula C10H9FO4 B13577313 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13577313
M. Wt: 212.17 g/mol
InChI Key: FMZVMIKRTMHWKI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9FO4 This compound is characterized by the presence of a fluorine atom, a methoxy group, and a ketone functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.

    Reaction with Acetyl Chloride: The boronic acid is reacted with acetyl chloride in the presence of a palladium catalyst to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

FMZVMIKRTMHWKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)C(=O)O

Origin of Product

United States

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